An In-depth Technical Guide to the Chemical Properties of trans-2-Octen-1-ol
An In-depth Technical Guide to the Chemical Properties of trans-2-Octen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of trans-2-octen-1-ol, an unsaturated fatty alcohol with applications in the flavor, fragrance, and agricultural industries, and emerging interest in biomedical research. This document details its physicochemical characteristics, spectroscopic data, chemical reactivity, synthesis, and biological activities, including its effects on cellular signaling pathways.
Core Chemical and Physical Properties
trans-2-Octen-1-ol is a colorless to nearly colorless liquid.[1] It is characterized by a double bond between the second and third carbon atoms in its eight-carbon chain.[1] This structure contributes to its distinct green, fatty, and slightly nutty aroma and taste.[2][3]
Table 1: Physicochemical Properties of trans-2-Octen-1-ol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [4][5][6][7] |
| Molecular Weight | 128.21 g/mol | [4][5] |
| CAS Number | 18409-17-1 | [4][6][7] |
| Appearance | Colorless to nearly colorless liquid | [1][8] |
| Boiling Point | 85-87 °C at 10 mmHg | [2][4] |
| Density | 0.843 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.4460 | [2][4] |
| Flash Point | 92.2 °C (198.0 °F) - closed cup | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and hexane | [3][5][9] |
| Vapor Pressure | Not specified | |
| Melting Point | Not specified |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of trans-2-octen-1-ol.
Table 2: Spectroscopic Data for trans-2-Octen-1-ol
| Spectroscopic Technique | Key Identifiers and Data Source |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available in the NIST WebBook and SpectraBase.[7][10] |
| Infrared Spectroscopy (IR) | FTIR and ATR-IR spectra are available from suppliers like Alfa Aesar and documented in databases such as PubChem.[5] |
| Nuclear Magnetic Resonance (NMR) | NMR data is available in spectral databases like SpectraBase.[10] |
Chemical Reactivity and Synthesis
trans-2-Octen-1-ol, as a primary allylic alcohol, undergoes several characteristic chemical reactions.
Key Chemical Reactions:
-
Oxidation : It can be readily oxidized to form the corresponding aldehyde (trans-2-octenal) and further to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.[1]
-
Hydration : The carbon-carbon double bond can undergo hydration in the presence of an acid catalyst to form the corresponding diol.[1]
-
Esterification : It reacts with carboxylic acids or their derivatives to form esters, which are often valued for their aromatic properties in the fragrance industry.[1]
Synthesis Methods:
A common method for the synthesis of trans-2-octen-1-ol is through the hydroformylation of 1-octene (B94956). This process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which are subsequently reduced to the alcohol.[1]
Experimental Protocols
While specific, detailed experimental protocols are proprietary to individual research labs and manufacturers, a general workflow for synthesis and purification can be outlined.
General Workflow for Synthesis and Purification of trans-2-Octen-1-ol
Caption: General workflow for the synthesis and purification of trans-2-octen-1-ol.
Biological Activity and Signaling Pathways
trans-2-Octen-1-ol exhibits a range of biological activities, making it a compound of interest for further investigation.
Antimicrobial and Biofilm Inhibition
The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the disruption of the cellular membrane. By interacting with the lipid bilayer through hydrophobic interactions and hydrogen bonding, it alters membrane fluidity and permeability, leading to a loss of membrane integrity.[1]
Insecticidal and Neurotoxic Effects
trans-2-Octen-1-ol acts as a natural insect control agent.[1] Its volatile nature allows it to interact with olfactory receptors in insects, triggering behavioral changes.[1] Furthermore, it has been shown to have direct neurotoxic effects, causing the degeneration of dopaminergic neurons in organisms like Drosophila melanogaster.[1] This neurotoxicity is linked to its ability to disrupt cellular signaling pathways crucial for neuronal survival.[1]
Modulation of Cellular Signaling Pathways
Research has indicated that trans-2-octen-1-ol can modulate key cellular signaling cascades, particularly the Akt and JNK pathways, which are critical for cell survival, stress response, and neuronal function.[1]
Caption: Modulation of the Akt signaling pathway by trans-2-octen-1-ol.
Caption: Effect of trans-2-octen-1-ol on the JNK signaling pathway.
Safety and Handling
trans-2-Octen-1-ol is classified as a combustible liquid and requires careful handling.[1][4]
Table 3: Safety and Handling Information for trans-2-Octen-1-ol
| Category | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [4] |
| Target Organs | Respiratory system | [4] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type ABEK (EN14387) respirator filter | [4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. It is sensitive to air and light. | [11] |
| Storage Class | 10 - Combustible liquids | [4] |
References
- 1. Buy trans-2-Octen-1-Ol | 18409-17-1 [smolecule.com]
- 2. trans-2-Octen-1-ol | 18409-17-1 [chemicalbook.com]
- 3. ulprospector.com [ulprospector.com]
- 4. trans-2-Octen-1-ol 97 18409-17-1 [sigmaaldrich.com]
- 5. 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-2-Octen-1-ol, 97% | Fisher Scientific [fishersci.ca]
- 7. 2-Octen-1-ol, (E)- [webbook.nist.gov]
- 8. (E)-2-octen-1-ol, 18409-17-1 [thegoodscentscompany.com]
- 9. 2-octen-1-ol, 22104-78-5 [thegoodscentscompany.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. prod.adv-bio.com [prod.adv-bio.com]
